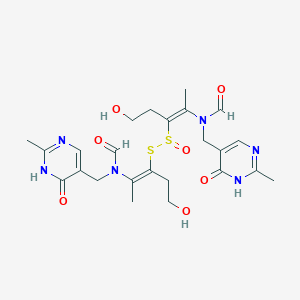
Oxythiamine disulfide monosulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxythiamine disulfide monosulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C24H32N6O7S2 and its molecular weight is 580.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
1.1 Cancer Research
Oxythiamine has been identified as a potent inhibitor of cancer cell growth. Studies have demonstrated that it significantly inhibits the proliferation of HeLa tumor cells, with a growth inhibition concentration (GI50) of 36 µM, compared to 107 µM for its analog, 2′-methylthiamine . This selectivity indicates its potential as a cytostatic agent, particularly in targeting cancer cells while sparing normal human fibroblasts .
1.2 Mechanism of Action
The mechanism by which oxythiamine exerts its effects involves competitive inhibition of thiamine-dependent enzymes, such as transketolase. The binding affinity of oxythiamine to transketolase was measured at 0.2 µM for rat liver and approximately 0.03 µM for yeast . The compound's ability to inhibit these enzymes disrupts critical metabolic pathways in cancer cells, leading to reduced cell viability.
Pharmacological Applications
2.1 Neuroprotective Effects
Research indicates that oxythiamine may possess neuroprotective properties. It has been shown to stimulate collagen synthesis in fibroblast cultures, suggesting potential applications in regenerative medicine and wound healing . The stimulation of collagen synthesis is crucial for tissue repair and regeneration, making oxythiamine a candidate for further investigation in therapeutic contexts.
2.2 Thiamine Deficiency Treatment
Oxythiamine's role as an antimetabolite of thiamine positions it as a potential therapeutic agent for conditions arising from thiamine deficiency. Its lipid-soluble nature enhances bioavailability, allowing for better absorption and utilization in the body compared to traditional thiamine supplements . This characteristic could be particularly beneficial in treating neurological disorders associated with thiamine deficiency.
Industrial Applications
3.1 Chemical Synthesis
In industrial chemistry, oxythiamine is utilized as a reagent in various synthetic processes due to its unique chemical properties. It serves as a building block for the synthesis of more complex organic molecules, facilitating advancements in material science and pharmaceuticals.
3.2 Biochemical Assays
Oxythiamine is employed in biochemical assays to study enzyme activity and protein interactions. Its ability to inhibit specific enzymes allows researchers to explore metabolic pathways and regulatory mechanisms within cells.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| In Vitro Studies on Cytotoxic Properties | Cancer Cell Proliferation | Oxythiamine inhibits HeLa cell growth more effectively than 2′-methylthiamine (GI50: 36 µM) |
| Mechanism of Action Analysis | Enzyme Inhibition | Oxythiamine shows strong inhibition of transketolase activity (IC50: 0.2 µM) |
| Neuroprotective Effects | Collagen Synthesis | Stimulates collagen production without affecting fibroblast viability at concentrations up to 1000 µM |
Propiedades
Número CAS |
129228-57-5 |
|---|---|
Fórmula molecular |
C24H32N6O7S2 |
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
N-[(Z)-3-[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]sulfinylsulfanyl-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |
InChI |
InChI=1S/C24H32N6O7S2/c1-15(29(13-33)11-19-9-25-17(3)27-23(19)35)21(5-7-31)38-39(37)22(6-8-32)16(2)30(14-34)12-20-10-26-18(4)28-24(20)36/h9-10,13-14,31-32H,5-8,11-12H2,1-4H3,(H,25,27,35)(H,26,28,36)/b21-15-,22-16- |
Clave InChI |
MGJFQANYAQBYHO-BMJUYKDLSA-N |
SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
SMILES isomérico |
CC1=NC=C(C(=O)N1)CN(C=O)/C(=C(/CCO)\SS(=O)/C(=C(/C)\N(CC2=CN=C(NC2=O)C)C=O)/CCO)/C |
SMILES canónico |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
Sinónimos |
OTDMS oxythiamine disulfide monosulfoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















